molecular formula C7H7BrN2O3 B12107369 2-Bromo-3-methoxy-6-nitroaniline

2-Bromo-3-methoxy-6-nitroaniline

Cat. No.: B12107369
M. Wt: 247.05 g/mol
InChI Key: AXSFASXZURDNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methoxy-6-nitroaniline is an aromatic compound with the molecular formula C7H7BrN2O3 It is characterized by the presence of bromine, methoxy, and nitro functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxy-6-nitroaniline typically involves a multi-step process starting from aniline derivatives. One common method includes:

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methoxy-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amino Derivatives: Reduction of the nitro group yields 2-Bromo-3-methoxy-6-aminoaniline.

    Substituted Anilines: Nucleophilic substitution reactions can produce various substituted anilines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxy-6-nitroaniline depends on its chemical reactivity. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These functional groups enable the compound to interact with various molecular targets, potentially affecting biological pathways and processes .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-methoxy-6-nitroaniline is unique due to the combination of bromine, methoxy, and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-3-methoxy-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSFASXZURDNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.